molecular formula C12H16N2O3 B577886 (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol CAS No. 1233954-85-2

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

Cat. No. B577886
CAS RN: 1233954-85-2
M. Wt: 236.271
InChI Key: GQGDKTBKAXHVCD-UHFFFAOYSA-N
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Description

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol, otherwise known as 2-nitro-1,4-cyclohexanediamine, is a compound that is used in a variety of scientific research applications. It is a heterocyclic amine that is synthesized using a simple two-step process involving the reaction of cyclohexanone with nitrobenzene. It has a variety of biochemical and physiological effects, including being a potent inhibitor of the enzyme 5-lipoxygenase. In

Scientific Research Applications

Chemical Synthesis and Characterization

  • (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol and its derivatives are utilized in various chemical syntheses. For instance, Roose, Anteunis, and Tavernier (2010) synthesized new compounds like (α-cyano-4-nitrostyrene-β-yl) phenyl sulfide and Z-2,4-bis(4-nitrophenyl)pentenedinitrile (BPD) by reacting α-cyano-4-nitrostyrene-β-yl acetate with different agents. BPD, a carbon acid, has been highlighted for its intense blue color when in anion form and its distinctive spectral properties (Roose, Anteunis, & Tavernier, 2010).

Material Science and Polymer Research

  • The compound's derivatives have applications in material science, particularly in the synthesis of organosoluble polyimides with unique properties. Yang, Su, and Hsiao (2004) developed new aromatic diamines with cyclohexane cardo groups, which, when used with various aromatic dianhydrides, resulted in fluorinated polyimides. These polyimides exhibited excellent solubility, thermal stability, and favorable electrical properties, demonstrating the compound's potential in creating advanced materials (Yang, Su, & Hsiao, 2004).

Crystallography and Structural Chemistry

  • Studies have also focused on the crystal structure of derivatives of (1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol. For instance, Begum, Hema, Pandiarajan, Balasubramanian, and Anitha (2012) described the chair conformation of the cyclohexanone ring in their synthesized compound and detailed how the structure's stability is influenced by hydrogen bonds (Begum et al., 2012).

Catalysis and Organic Reactions

  • Additionally, the compound and its derivatives have been used as catalysts or intermediates in various organic reactions. Asami, Miyairi, Sasahara, Ichikawa, Hosoda, and Ito (2015) utilized o-xylylene-type 1,4-amino alcohols, derived from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, demonstrating the compound's role in enhancing reaction specificity and efficiency (Asami et al., 2015).

Medicinal Chemistry and Drug Development

  • The compound's derivatives also find applications in medicinal chemistry and drug development. Sayed, Hassanien, Farhan, Aly, Mahamoud, and Bakhite (2021) synthesized new tetrahydroisoquinolines bearing 3(4)-nitrophenyl groups, with potential applications as anticancer and antioxidant agents, illustrating the compound's relevance in creating therapeutic agents (Sayed et al., 2021).

properties

IUPAC Name

4-(2-nitroanilino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(16)17/h1-4,9-10,13,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGDKTBKAXHVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC2=CC=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655383
Record name 4-(2-Nitroanilino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-4-((2-Nitrophenyl)amino)cyclohexanol

CAS RN

1233954-85-2
Record name 4-(2-Nitroanilino)cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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